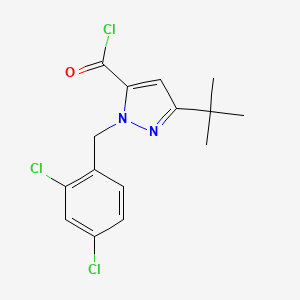
3-(tert-ブチル)-1-(2,4-ジクロロベンジル)-1H-ピラゾール-5-カルボニルクロリド
説明
3-(Tert-Butyl)-1-(2,4-Dichlorobenzyl)-1H-Pyrazole-5-Carbonyl Chloride is a useful research compound. Its molecular formula is C15H15Cl3N2O and its molecular weight is 345.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Tert-Butyl)-1-(2,4-Dichlorobenzyl)-1H-Pyrazole-5-Carbonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tert-Butyl)-1-(2,4-Dichlorobenzyl)-1H-Pyrazole-5-Carbonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬開発
この化合物は、特に農薬原体の製造における中間体として、特殊化学品の合成に使用されます 。その構造特性により、幅広い害虫を制御する化合物を生成するのに適しています。
鈴木・宮浦クロスカップリング
有機合成の分野では、この化合物は鈴木・宮浦クロスカップリング反応に関与する可能性があります 。このプロセスは、その穏やかな条件と官能基に対する許容性から、広く適用されている遷移金属触媒による炭素-炭素結合形成反応です。
ウレアーゼ阻害
研究により、この化合物の誘導体は、有意なウレアーゼ阻害活性を示すことが示されています 。これは、ウレアーゼ産生菌による病気の治療法の開発において重要です。
抗酸化特性
この化合物の誘導体は、抗酸化特性について評価されており、有望な結果を示しています 。抗酸化物質は、さまざまな慢性疾患に関連する酸化ストレスから細胞を保護する上で重要です。
細胞毒性とDNA保護
研究によると、この化合物は細胞毒性効果があり、DNAを損傷から保護することができます 。これは、DNA保護と癌細胞を標的とする能力が重要な癌研究において特に重要です。
分子ドッキングと創薬
化合物の構造は、創薬に不可欠な分子ドッキング研究を可能にします 。それは生物学的標的に相互作用することができ、これは新しい医薬品の開発に役立ちます。
有機配位子の合成
これは、金属に結合し、触媒作用や材料科学で使用される有機配位子の合成に使用できます 。
ポリマー添加剤
関連する化合物は、プラスチックの特性を強化するポリマー添加剤の製造に使用されます 。この化合物の誘導体は、同様の状況で適用できる可能性があります。
生物活性
3-(Tert-Butyl)-1-(2,4-Dichlorobenzyl)-1H-Pyrazole-5-Carbonyl Chloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-virulence, and potential therapeutic applications.
- Molecular Formula : C15H16Cl2N2O
- Molecular Weight : 327.2 g/mol
- CAS Number : 306937-02-0
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
| Escherichia coli | Notable activity at higher concentrations |
| Pseudomonas aeruginosa | Moderate activity |
The compound's mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .
Anti-Virulence Properties
In addition to its antimicrobial effects, 3-(Tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carbonyl chloride has shown promise as an anti-virulence agent. It inhibits the motility of Mycobacterium species, thereby reducing their virulence in host models .
Case Study: Mycobacterium marinum
In a study utilizing Dictyostelium discoideum as a host model, the compound effectively inhibited sliding motility in Mycobacterium marinum, leading to decreased virulence . This highlights its potential as a therapeutic agent targeting bacterial virulence factors.
Therapeutic Potential
The compound's structural features suggest potential applications in cancer therapy. Its ability to inhibit specific cellular pathways could make it a candidate for further investigation in oncological research.
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Cancer Therapy | Targeting specific tumor pathways |
| Antimicrobial Treatments | Broad-spectrum activity against bacteria |
| Anti-Virulence Strategies | Reducing pathogenicity in infections |
特性
IUPAC Name |
5-tert-butyl-2-[(2,4-dichlorophenyl)methyl]pyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl3N2O/c1-15(2,3)13-7-12(14(18)21)20(19-13)8-9-4-5-10(16)6-11(9)17/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVOAGUTHDHWSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370869 | |
| Record name | 3-tert-Butyl-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306937-15-5 | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-1H-pyrazole-5-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-Butyl-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















